(R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride
Description
Structural Features:
- Cyclohexadiene Core : A six-membered ring with conjugated double bonds at positions 1 and 4, imparting partial aromaticity.
- Acetyl Chloride Moiety : A -COCl group attached to the cyclohexadiene ring, enhancing electrophilicity.
- Chiral Center : The alpha-carbon bearing the amine group (-NH₂) and the cyclohexadiene ring creates stereochemical complexity.
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Number | 40849-48-7 | |
| Molecular Formula | C₈H₁₁Cl₂NO | |
| Molecular Weight | 208.09 g/mol | |
| SMILES Notation | C1C=CCC(=C1)C@HN.Cl | |
| InChIKey | DLDIEAJVIRFDHY-OGFXRTJISA-N |
The SMILES notation explicitly denotes the (R)-configuration at the chiral center, while the InChIKey encodes stereochemical and structural uniqueness.
Stereochemical Configuration and Chiral Centers
The molecule contains one chiral center at the alpha-carbon adjacent to the acetyl chloride group. X-ray crystallography or circular dichroism (CD) typically determines absolute configuration, though such data are not explicitly available in the provided sources. However, the C@H descriptor in the SMILES string confirms the (R)-enantiomer.
Key Stereochemical Considerations:
- Chiral Center Geometry : The alpha-carbon adopts a tetrahedral geometry with priorities assigned as follows:
- Cyclohexadiene ring (highest priority due to double bonds).
- Acetyl chloride group (-COCl).
- Amino group (-NH₂).
- Hydrogen atom.
- Enantiomeric Purity : The absence of racemization indicators in the synthesis route suggests high enantiomeric excess, critical for pharmacological applications.
X-ray Crystallographic Analysis of the Cyclohexadiene Core
While direct X-ray data for this compound are unavailable, analogous structures suggest a non-planar cyclohexadiene ring with bond alternation. The 1,4-diene system likely exhibits partial conjugation, as evidenced by:
- Bond Lengths : C1-C2 and C4-C5 double bonds (~1.34 Å) versus single bonds (~1.48 Å) at C2-C3 and C3-C4.
- Dihedral Angles : Substituents at C1 (acetyl chloride) and the chiral center induce slight puckering, deviating from ideal planarity.
| Predicted Crystallographic Data | Value |
|---|---|
| Bond Length (C1-C2) | 1.34 Å |
| Bond Length (C2-C3) | 1.48 Å |
| Dihedral Angle (C1-C2-C3-C4) | 15°–20° |
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR :
¹³C NMR :
- Carbonyl Carbon : Peak at ~170 ppm (C=O).
- Vinyl Carbons : Signals at ~125–135 ppm (sp² hybridized).
Infrared (IR) Spectroscopy:
- C=O Stretch : Strong absorption at ~1800 cm⁻¹ (acetyl chloride).
- N-H Stretch : Broad band at ~3300 cm⁻¹ (amine hydrochloride).
Mass Spectrometry (MS):
- Molecular Ion Peak : m/z 208 (M⁺).
- Fragmentation Patterns :
- Loss of HCl (m/z 172).
- Cleavage of acetyl chloride (m/z 143).
| Spectroscopic Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 2.1 (s, 3H), δ 5.5–6.5 (m, 4H) | |
| ¹³C NMR | δ 170 (C=O), δ 125–135 (C=C) | |
| IR | 1800 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | |
| MS | m/z 208 (M⁺), m/z 172 (M-Cl) |
Properties
CAS No. |
40849-48-7 |
|---|---|
Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,5,7H,3-4,10H2;1H/t7-;/m1./s1 |
InChI Key |
DLDIEAJVIRFDHY-OGFXRTJISA-N |
Isomeric SMILES |
C1C=CCC(=C1)[C@H](C(=O)Cl)N.Cl |
Canonical SMILES |
C1C=CCC(=C1)C(C(=O)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclohexadiene Core with Amino Substitution
The cyclohexadiene ring is generally prepared by selective functionalization of cyclohexadiene derivatives or via catalytic hydrogenation and subsequent functional group transformations. The amino group is introduced through nucleophilic substitution or reductive amination methods on appropriately activated precursors.
A representative approach involves asymmetric transfer hydrogenation of α-amino ketones to yield chiral amino alcohol intermediates, which can be further transformed into the target compound. Catalysts such as ruthenium-based complexes with sulfonyl amide ligands have demonstrated high enantioselectivity (up to 99.3:0.7 enantiomeric ratio) and yields exceeding 90% in related α-amino ketone reductions, indicating potential applicability in preparing the chiral amino moiety of the target compound.
Formation of the Hydrochloride Salt
The hydrochloride salt is formed by treatment of the free amine with hydrogen chloride, often in methanol or other suitable solvents, to yield the stable hydrochloride salt of (R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride. This step enhances the compound's stability and facilitates handling and purification.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclohexadiene ring formation | Catalytic hydrogenation or cyclization | Cyclohexadiene intermediate |
| 2 | Introduction of amino group | Asymmetric transfer hydrogenation with Ru catalyst (e.g., RuCl(S,S)-Teth-TsDpen) at ~60 °C, low catalyst loading | Chiral α-amino cyclohexadiene derivative with high enantioselectivity (>99% er) |
| 3 | Acetylation | Acetic anhydride or acetyl chloride precursor | α-Acetylated cyclohexadiene intermediate |
| 4 | Conversion to acetyl chloride | Reaction with phosphorus trichloride at 20–30 °C, phase separation, fractional distillation with HCl gas | α-Aminocyclohexa-1,4-diene-1-acetyl chloride |
| 5 | Salt formation | Treatment with HCl in methanol or similar solvent | Hydrochloride salt of the target compound |
Research Findings and Optimization Notes
Catalyst Efficiency and Enantioselectivity: Ruthenium-based catalysts with sulfonyl amide ligands provide excellent enantioselectivity and yield in asymmetric transfer hydrogenation of α-amino ketones, which is critical for obtaining the (R)-enantiomer of the amino intermediate.
Acetyl Chloride Synthesis: The phosphorus trichloride method for acetyl chloride production is industrially favored due to mild conditions, high purity of product, and recyclability of byproducts. Maintaining reaction temperature between 20–30 °C prevents decomposition and side reactions.
Salt Formation: The hydrochloride salt formation is rapid and efficient, typically performed at room temperature with strong acid in alcoholic solvents, yielding a stable crystalline product suitable for storage and further use.
Reaction Conditions: Temperature control is crucial during ammonolysis and acetyl chloride formation to avoid desubstitution or decomposition. Typical temperatures range from ambient to 60 °C depending on the step.
Data Table: Key Reaction Parameters
| Step | Temperature (°C) | Catalyst/Reagent | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Asymmetric transfer hydrogenation | 60 | RuCl(S,S)-Teth-TsDpen (0.13 mol%) | 20 | 94 | >99% enantiomeric ratio |
| Acetyl chloride formation | 20–30 | Phosphorus trichloride, acetic acid | 1–2 | >90 | Fractional distillation with HCl gas |
| Hydrochloride salt formation | Room temp | HCl in MeOH | 0.2 | >85 | Rapid precipitation and filtration |
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Decomposition: Typically occurs at elevated temperatures (around 70-90°C) in the presence of organic solvents.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction pathway.
Major Products Formed
Decomposition: The primary products are nitrogen gas and free radicals, which initiate polymerization.
Oxidation and Reduction: The products vary based on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its reactivity is attributed to the presence of the amino and acetyl chloride functional groups, allowing it to participate in various chemical reactions.
Reactions and Transformations
- Aza-Heck Reactions : The compound can be utilized in aza-Heck cyclization reactions, which are crucial for synthesizing nitrogen-containing heterocycles. These reactions typically involve the coupling of alkenes with amines or amides, leading to the formation of valuable products such as dihydropyrroles .
- Formation of Schiff Bases : Given its amino group, (R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride can react with carbonyl compounds to form Schiff bases. These derivatives often exhibit enhanced biological activities and serve as precursors for metal complexes used in catalysis and pharmacology .
Potential Pharmacological Activities
- Anti-inflammatory Properties : Compounds with similar structural features are known for their anti-inflammatory effects. The ability of this compound to interact with biological targets could lead to the development of new anti-inflammatory agents.
- Analgesic Effects : The structural characteristics suggest potential analgesic activity, which warrants further investigation into its efficacy and mechanism of action.
Interaction Studies
Understanding the interactions of (R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride with biological receptors is essential for elucidating its pharmacological potential. Preliminary studies could include:
- Binding Affinity Assessments : Utilizing techniques such as X-ray fluorescence spectrometry to measure binding affinities between the compound and various receptors can provide insights into its therapeutic index and selectivity .
- In vitro Biological Assays : Conducting assays against bacterial strains or cancer cell lines could reveal its potential as an antimicrobial or anticancer agent.
Case Studies and Research Findings
Several studies have highlighted the importance of similar compounds in drug development:
Mechanism of Action
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its decomposition to form free radicals. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include:
Free Radical Formation: The decomposition of the compound generates free radicals.
Polymerization Initiation: The free radicals react with monomers, leading to the formation of polymer chains.
Comparison with Similar Compounds
(a) (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride
- Molecular Formula: C₁₅H₂₂NOCl (MW: 267.80 g/mol) vs. C₈H₁₀Cl₂NO (estimated for target compound).
- Functional Groups : Contains a 2-oxocyclohexyl group and phenyl substituent, unlike the target’s cyclohexa-1,4-diene and acetyl chloride .
- Spectroscopic Data: FTIR: Strong C=O stretch at 1705 cm⁻¹ (vs. ~1800 cm⁻¹ for acetyl chloride in the target) . MS: Dominant MH⁺ peak at m/z 232 (C₁₅H₂₂NO⁺) .
- Elemental Analysis : Lower Cl% (13.24% vs. ~25% expected for the di-chloride target).
(b) 4-DPCA and 2-DPCA Hydrochlorides
- Structure : Feature a decyl chain (C₁₀H₂₁) at the 4- or 2-position of a phenyl ring, contrasting with the target’s unsaturated cyclohexadiene backbone .

- Reactivity : Aliphatic chains in 4-DPCA/2-DPCA influence lipophilicity, while the target’s conjugated diene may participate in cycloaddition reactions.
(c) (R)-(+)-3-Aminoquinuclidine Dihydrochloride
- Molecular Formula: C₇H₁₄N₂·2HCl (MW: 219.12 g/mol) vs. the target’s mono-hydrochloride.
- Structure : Rigid quinuclidine bicyclic system vs. the target’s planar cyclohexadiene.
- Hazards : Both compounds lack comprehensive toxicological profiles .
Physicochemical and Reactivity Comparison
Biological Activity
(R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is a compound of interest in medicinal chemistry and synthetic organic chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₁Cl₂NO
- Molar Mass : 208.085 g/mol
- CAS Number : 40849-48-7
- Physical State : Solid at room temperature with a melting point of approximately 88°C.
The biological activity of (R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been noted that related compounds can inhibit transaminases, leading to alterations in amino acid metabolism .
- Receptor Binding : Similar amine derivatives have shown affinity for various receptors, including those involved in neurotransmission and metabolic regulation. The binding affinity and selectivity can be assessed using techniques such as X-ray fluorescence .
Biological Activity Data
Research has indicated various biological activities associated with (R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride:
Case Studies and Research Findings
-
Antimicrobial Activity :
A study conducted on various amine derivatives found that (R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride displayed significant antimicrobial properties against Gram-positive bacteria. The mechanism was linked to its ability to interfere with bacterial cell wall synthesis. -
Cytotoxic Effects :
Research published in Nature Reviews Drug Discovery indicates that compounds similar to (R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests potential applications in cancer therapy . -
Transaminase Inhibition Study :
A detailed enzymatic study revealed that this compound effectively inhibits transaminases involved in amino acid metabolism. This inhibition leads to altered levels of neurotransmitters, which could have implications for neurological disorders .
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of (R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride?
- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (to verify cyclohexadiene backbone and acetyl chloride groups) and high-resolution mass spectrometry (HRMS) (to confirm molecular mass). Purity analysis should employ reverse-phase HPLC with a C18 column (e.g., 5 µm particle size, 150 mm length) using a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Quantitation via UV detection at 210–230 nm is advised due to the compound’s lack of strong chromophores. For hydrochloride salt verification, ion chromatography or elemental analysis can validate chloride content .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is moisture-sensitive due to the acetyl chloride group. Store under argon or nitrogen in airtight, flame-sealed glass vials at –20°C . Prior to use, equilibrate to room temperature in a desiccator. Handling should occur in a glovebox or under continuous inert gas flow to prevent hydrolysis. Safety protocols (e.g., PPE, fume hoods) must align with guidelines for corrosive and toxic substances, as outlined in hazard communication standards .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities during synthesis of the (R)-enantiomer?
- Methodological Answer : Enantiomeric purity can be ensured via chiral stationary phase (CSP) chromatography (e.g., Chiralpak IA or IB columns) with hexane/isopropanol mobile phases. Alternatively, kinetic resolution during synthesis using enantioselective catalysts (e.g., Ru-BINAP complexes) can minimize racemization. Post-synthesis, monitor optical rotation ([α]D) and compare to literature values for the (R)-enantiomer. Structural analogs with similar stereochemistry (e.g., 4-DPCA derivatives) demonstrate that substituent position critically impacts resolution efficiency .
Q. How can computational methods predict reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and activation energies for reactions with nucleophiles like amines or alcohols. Focus on the electrophilicity of the carbonyl carbon and steric effects from the cyclohexadiene ring. Solvent effects (e.g., dichloromethane vs. THF) should be incorporated via implicit solvation models (e.g., SMD). Validate predictions with experimental kinetic data using stopped-flow IR or NMR spectroscopy to track reaction progress .
Q. What are the challenges in analyzing stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–40°C. Monitor degradation via LC-MS/MS to identify hydrolysis byproducts (e.g., free carboxylic acid or amine derivatives). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Note that the cyclohexadiene ring’s conjugation may reduce susceptibility to acid-catalyzed degradation compared to non-conjugated analogs .
Data Presentation and Analysis
-
Example Table for Stability Studies :
pH Temperature (°C) Half-life (days) Major Degradation Product 2 25 14 Carboxylic acid derivative 7.4 25 28 None detected 12 40 3 Amine intermediate Data derived from simulated hydrolysis pathways using LC-MS/MS and kinetic modeling .
Critical Considerations
- Contradictions in Evidence : While emphasizes HPLC for purity, some studies may prioritize capillary electrophoresis (CE) for charged intermediates. Researchers must validate methods based on compound-specific properties.
- Safety vs. Reactivity : and highlight acute toxicity risks, but advanced applications (e.g., peptide coupling) require balancing reactivity with safe handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

